3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Description
3-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a chloro-substituted propanamide derivative featuring a 2-methoxy-4-nitrophenyl group attached to the amide nitrogen. The nitro (-NO₂) and methoxy (-OCH₃) substituents on the aromatic ring confer distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a polarized aromatic system. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the development of bioactive molecules and coordination ligands due to its amide functionality .
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-9-6-7(13(15)16)2-3-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBHLMOVWSUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 3-amino-N-(2-methoxy-4-nitrophenyl)propanamide.
Oxidation: Formation of 3-chloro-N-(2-hydroxy-4-nitrophenyl)propanamide.
Scientific Research Applications
Chemistry
3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide serves as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe . It can interact with specific proteins or enzymes, which may lead to insights into biochemical pathways and mechanisms. The nitro group in the compound can undergo reduction to form reactive intermediates that may further interact with cellular components.
Medicine
The compound has been explored for various therapeutic properties , including:
- Anti-inflammatory Activity : Research indicates potential effects on inflammatory pathways.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
Moreover, its structural similarities to known pharmaceuticals suggest potential applications in drug development.
Antimicrobial Efficacy
A study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, emphasizing structural modifications that enhance bioactivity. This suggests that this compound could be a candidate for further exploration in antimicrobial therapy.
Anticancer Activity
Research into the cytotoxic effects of this compound on cancer cell lines revealed promising results. For instance, it was found to induce apoptosis and cell cycle arrest in various cancer types, indicating its potential as an anticancer agent.
Key findings from case studies include:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Anticancer Mechanisms | Induces apoptosis; causes G1 phase arrest |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes |
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Nitro groups (e.g., in the main compound) increase electrophilicity and hydrogen-bond acceptor capacity compared to methoxy or hydroxyl groups.
- Steric Hindrance: Bulky substituents like dichlorophenoxymethyl (in compound 7f, ) reduce reactivity in nucleophilic substitution reactions.
Physical and Spectral Properties
Melting Points and Yields:
Biological Activity
3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a chloro group, a methoxy group, and a nitro group attached to a propanamide backbone. This unique combination of functional groups contributes to its diverse chemical reactivity and biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic applications.
- Interaction with Cellular Pathways : It may modulate pathways involved in inflammation and microbial growth, leading to observed biological effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (DLD-1)
- Leukemia (MOLT-4)
The compound displayed GI50 values indicating its potency against these cancer types, suggesting that it may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the effects of this compound on bacterial growth. The compound showed significant inhibition against multiple strains, indicating its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Evaluation : In another investigation, the compound was tested on various cancer cell lines, revealing promising results in reducing cell viability at low concentrations. The study highlighted the compound's selective toxicity towards cancer cells compared to normal cells .
Comparison with Similar Compounds
This compound can be compared with structurally related compounds to highlight its unique properties:
| Compound | Key Features |
|---|---|
| 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide | Lacks propanamide moiety; different biological activity profile |
| 3-chloro-4-nitroanisole | Similar structure but without methoxy group; less potent against bacteria |
The presence of both chloro and nitro groups in conjunction with the propanamide structure enhances its reactivity and potential biological activity compared to similar compounds.
Q & A
Q. What are the established synthetic routes for 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Nitration and Substitution : Starting with a chlorinated nitrobenzene derivative, introduce methoxy groups via nucleophilic aromatic substitution under alkaline conditions (e.g., using NaOMe) .
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or iron powder in acidic media .
Amide Formation : Condense the amine intermediate with 3-chloropropanoyl chloride using coupling agents like DCC or EDCI in anhydrous dichloromethane .
Optimization Tips :
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Key techniques include:
- X-ray Crystallography : Resolves bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) and dihedral angles (e.g., −33.7° for the amide-phenyl torsion) .
- Spectroscopy :
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 7.5–8.2 ppm).
- IR : Amide C=O stretch at ~1650–1680 cm⁻¹; NO₂ asymmetric stretch at ~1520 cm⁻¹ .
Data Table :
| Parameter | Value (Å/°) | Technique |
|---|---|---|
| C=O Bond Length | 1.2326 ± 0.0014 | X-ray |
| C–N Bond Length | 1.3416 ± 0.0015 | X-ray |
| Dihedral Angle | −33.7 ± 0.2 | X-ray |
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for functionalizing this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for substitution or reduction steps. For example, model nitro-group reduction pathways to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics .
- Software Tools : Gaussian, ORCA, or VASP for quantum calculations; LAMMPS for MD .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions).
- Dynamic Effects : Account for conformational flexibility in solution (e.g., amide rotamers) via variable-temperature NMR .
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets or alternative space groups to confirm bond geometries .
Q. How does the compound’s solid-state packing influence its physicochemical properties?
Methodological Answer:
- Hydrogen Bonding : X-ray data reveal N–H···O and C–H···O interactions forming chains along the crystallographic a-axis. These interactions increase melting point and stability .
- Thermal Analysis : Use DSC/TGA to correlate packing density with decomposition temperatures (e.g., sharp endotherm at ~180°C indicating crystalline phase transition) .
Q. What pharmacological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition : Perform in vitro assays (e.g., kinase inhibition using ADP-Glo™) at varying concentrations (1–100 µM).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
- Computational Docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or EGFR .
Q. How can synthetic byproducts or degradation products be identified and quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
